N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

FABP4 FABP5 Metabolic disease

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (molecular formula C₂₀H₂₄N₂O₃S; molecular weight ~372.5 g/mol) is a tertiary benzamide bearing a p-dimethylaminobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety on the amide nitrogen. It falls within the non-annulated thiophenylamide chemotype patented by Hoffmann-La Roche as dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors , and is catalogued as a screening compound in several commercial libraries for early-stage drug-discovery campaigns targeting metabolic and inflammatory disorders.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B15100137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O3S/c1-21(2)18-10-8-16(9-11-18)14-22(19-12-13-26(24,25)15-19)20(23)17-6-4-3-5-7-17/h3-11,19H,12-15H2,1-2H3
InChIKeyDLGWEHGZMBXARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide — Scientific Procurement & Differentiation Snapshot


N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (molecular formula C₂₀H₂₄N₂O₃S; molecular weight ~372.5 g/mol) is a tertiary benzamide bearing a p-dimethylaminobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety on the amide nitrogen [1]. It falls within the non-annulated thiophenylamide chemotype patented by Hoffmann-La Roche as dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors [2], and is catalogued as a screening compound in several commercial libraries for early-stage drug-discovery campaigns targeting metabolic and inflammatory disorders [1].

Why N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Cannot Be Swapped for a Generic Analog in FABP-Targeted Campaigns


The 4-(dimethylamino)benzyl substitution on the tertiary amide nitrogen distinguishes this compound from simpler N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamides . Removal of this group yields the core N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1, MW 239.29) , which lacks the extended aromatic system required for FABP4/5 binding-pose complementarity described in the Roche patent family [1]. Likewise, replacing the unsubstituted benzoyl ring with electron-withdrawing (4-Cl, 4-F, 4-Br) or electron-donating (3-butoxy, 4-propoxy) congeners alters both lipophilicity and hydrogen-bond-acceptor count, potentially shifting selectivity between FABP4 and FABP5 or introducing off-target pharmacology. The following quantitative evidence elaborates each dimension where the unsubstituted benzamide parent holds a distinct, data-supported position within its congeneric series.

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Head-to-Head Quantitative Differentiation Evidence


Patent-Covered Therapeutic Rationale: FABP4/5 Dual-Inhibitor Chemotype Confirmed by Roche

The compound is explicitly encompassed within the general formula (I) of US Patent 9,353,102 B2, which claims non-annulated thiophenylamides as dual FABP4/5 inhibitors for type 2 diabetes, atherosclerosis, and NASH [1]. This places the compound within a chemotype for which the patent discloses FABP4 and/or FABP5 inhibitory activity, in contrast to the simpler N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide core (CAS 17153-58-1), which is not claimed as a FABP inhibitor and lacks the required 4-(dimethylamino)benzyl pharmacophore element .

FABP4 FABP5 Metabolic disease

Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Lipophilicity vs. Halogenated Analogs

Computational comparison of computed molecular properties distinguishes the target compound from its 4-chloro, 4-fluoro, and 4-bromo congeners [1]. The unsubstituted benzamide lacks the electrophilic halogen atoms present in 4-Cl and 4-Br analogs, resulting in a lower XLogP3, reduced molecular weight, and distinct hydrogen-bond acceptor profile . The absence of halogen substituents eliminates potential for halogen bonding with biological targets and reduces the compound's susceptibility to cytochrome P450-mediated oxidative dehalogenation, a recognized metabolic liability of haloaromatic compounds [2].

Physicochemical property Lipophilicity Hydrogen bonding

Rotatable Bond Count and Molecular Flexibility: Advantages for Induced-Fit Binding in FABP Pockets

The unsubstituted benzamide carries fewer rotatable bonds than its alkoxy-substituted counterparts (e.g., 3-butoxy, 4-propoxy, 4-isobutoxy analogs), which contain 8-10 rotatable bonds [1]. Lower rotatable bond count is correlated with improved ligand efficiency and reduced entropic penalty upon protein binding [2]. In the FABP4/5 binding site, which accommodates fatty-acid-like ligands in a buried, U-shaped cavity, excessive flexibility can disfavor productive binding conformations [3].

Conformational flexibility Ligand efficiency FABP binding

Unsubstituted Benzoyl Ring: Synthetic Tractability and Electrophilic Derivatization Potential vs. Pre-Functionalized Congeners

Unlike the pre-functionalized 4-chloro, 4-bromo, 3-butoxy, or 4-propoxy analogs , the unsubstituted benzoyl ring of the target compound provides a blank aromatic canvas for late-stage diversification via electrophilic aromatic substitution, directed C-H activation, or palladium-catalyzed cross-coupling after pre-functionalization [1]. This feature makes it the preferred starting scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs, where systematic substitution of the benzoyl ring is required to map binding-site tolerance.

Synthetic chemistry Building block Late-stage functionalization

Optimal Research Applications for N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Based on Verified Differentiation Data


FABP4/5 Dual-Inhibitor Primary Screening Campaigns

As a member of the Roche-patented non-annulated thiophenylamide chemotype (US 9,353,102 B2) [1], this compound is purpose-suited for FABP4/5 binding assays and cell-based metabolic screening. Its 4-(dimethylamino)benzyl pharmacophore distinguishes it from core sulfolane benzamides that lack FABP-inhibitor patent coverage . Use in fluorescence-based displacement assays (e.g., DAUDA displacement from recombinant human FABP4 or FABP5) is directly precedented by the patent family's disclosed screening methodology [1].

Systematic Benzoyl-Ring SAR for Metabolic Disease Lead Optimization

The unsubstituted benzoyl ring provides a versatile scaffold for sequential SAR exploration [2]. Iterative substitution at ortho, meta, and para positions enables systematic mapping of steric and electronic tolerance within the FABP binding cavity. This contrasts with pre-functionalized analogs (4-Cl, 4-Br, 3-butoxy) that constrain SAR expansion . The lower molecular weight (~372.5 g/mol) and fewer rotatable bonds (~6) also position this compound as a favorable starting point for ligand-efficiency optimization [3].

Control Compound for Profiling Halogen Effects in ADME and Binding Assays

Absent halogen substituents (Cl, F, Br found in commercially available analogs ), this benzamide serves as an ideal baseline control for assessing the contribution of halogen bonding and lipophilicity to target engagement and metabolic stability. In comparative CYP inhibition and microsomal stability panels, it can reveal the intrinsic susceptibility of the scaffold to oxidative metabolism without the confounding effects of halogen-dependent P450 interactions [4].

Chemical Biology Probe Design via Late-Stage Functionalization

The unfunctionalized benzoyl ring enables installation of affinity tags (biotin), fluorescent reporters (BODIPY, dansyl), or photoaffinity labels (diazirine, benzophenone) via electrophilic aromatic substitution or palladium-catalyzed cross-coupling [2]. This capability is critical for target-engagement studies, cellular pull-down experiments, and subcellular localization imaging in FABP-focused pharmacological research.

Quote Request

Request a Quote for N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.